3,3,4,4,4-Pentafluorobutan-2-one (CAS 374-41-4), also known as pentafluoroethyl methyl ketone, is a specialized fluorinated building block utilized extensively in the synthesis of highly functionalized heterocycles and pharmaceutical precursors . As a liquid at standard room temperature (boiling point ~41.9 °C), it provides a stable, easily processable source of the pentafluoroethyl (-C2F5) moiety . Its primary procurement value lies in its ability to introduce a bulky, highly lipophilic, and electron-withdrawing fluorinated group into molecular scaffolds, activating the adjacent carbonyl for complex multi-component cyclizations and serving as a critical precursor for downstream bromination and cross-coupling reactions .
Substituting 3,3,4,4,4-pentafluorobutan-2-one with non-fluorinated analogs like 2-butanone or closely related fluorinated gases like 1,1,1-trifluoroacetone fundamentally alters both processability and downstream product efficacy . Standard alkyl ketones lack the extreme electron-withdrawing effect of the pentafluoroethyl group, which is required to sufficiently activate the carbonyl carbon for specialized multi-component domino cyclizations used to form oxazacycles and pyrimidines. Conversely, substituting with 1,1,1-trifluoroacetone introduces severe handling challenges due to its high volatility (boiling point ~22 °C) and yields final pharmaceutical intermediates with significantly different lipophilic volumes and metabolic stability profiles, rendering direct substitution unviable in validated synthetic routes[1].
3,3,4,4,4-Pentafluorobutan-2-one offers a significant handling advantage over its trifluoromethyl counterpart due to its higher boiling point . While 1,1,1-trifluoroacetone boils at approximately 22 °C, necessitating pressurized vessels or chilled reactor conditions to prevent evaporative losses, the pentafluoroethyl analog boils at 41.9 °C . This allows for standard liquid-phase handling and volumetric dispensing at room temperature, reducing equipment overhead during scale-up .
| Evidence Dimension | Boiling Point |
| Target Compound Data | 41.9 °C (liquid at standard room temperature) |
| Comparator Or Baseline | 1,1,1-Trifluoroacetone (~22 °C, highly volatile/gas boundary) |
| Quantified Difference | +19.9 °C higher boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Eliminates the need for specialized pressurized gas handling or extreme chilling during routine laboratory and industrial synthesis.
The strong inductive (-I) effect of the pentafluoroethyl group drastically increases the electrophilicity of the carbonyl carbon compared to non-fluorinated baselines [1]. In multi-component domino cyclizations (e.g., with ethyl trifluoropyruvate and amino alcohols), this activation enables the regioselective formation of highly substituted bicyclic γ-lactams and oxazacycles [1]. Standard alkyl methyl ketones like 2-butanone lack this electronic activation, leading to lower reactivity and different regiochemical outcomes under identical catalytic conditions.
| Evidence Dimension | Carbonyl Electrophilicity and Cyclization Reactivity |
| Target Compound Data | Highly activated carbonyl enables regioselective oxazacycle/pyrimidine formation |
| Comparator Or Baseline | 2-Butanone (unactivated carbonyl) |
| Quantified Difference | Distinct regiochemical pathways and required activation energy |
| Conditions | Multi-component cyclization with amino alcohols and ethyl trifluoropyruvate |
Allows synthetic chemists to access unique, highly fluorinated heterocyclic scaffolds that cannot be synthesized using standard non-fluorinated ketones.
When used as a precursor (via its 1-bromo derivative) for synthesizing group VIA calcium-independent phospholipase A2 (iPLA2) inhibitors, the pentafluoroethyl group provides a critical structural vector [1]. Molecular dynamics and in vitro assays demonstrate that thioether fluoroketones derived from 3,3,4,4,4-pentafluorobutan-2-one achieve exceptional potency (99 ± 1% inhibition at tested concentrations), matching trifluoromethyl analogs but offering a larger lipophilic volume [1]. This expanded volume alters the interaction dynamics with the Asn658 residue in the enzyme's binding pocket, providing an alternative pharmacokinetic profile for drug development[1].
| Evidence Dimension | iPLA2 Enzyme Inhibition and Binding Volume |
| Target Compound Data | 99 ± 1% inhibition (with expanded -C2F5 lipophilic volume) |
| Comparator Or Baseline | Trifluoromethyl analog (99 ± 1% inhibition, smaller -CF3 volume) |
| Quantified Difference | Equivalent high potency but distinct steric/lipophilic interaction with Asn658 |
| Conditions | In vitro mixed micelle assay against human cytosolic GVIA iPLA2 |
Provides medicinal chemists with a highly potent, alternative fluorinated building block to tune the metabolic stability and lipophilicity of drug candidates without sacrificing target affinity.
Due to its highly electrophilic carbonyl, this compound is the optimal precursor for generating pentafluoroethyl-annulated pyrazoles, pyrimidines, and oxazacycles via multi-component condensation reactions, expanding available chemical space for pharmaceutical screening libraries [1].
Serves as the direct starting material for alpha-bromination, yielding 1-bromo-3,3,4,4,4-pentafluorobutan-2-one, a highly reactive alkylating agent used in cross-coupling reactions and the synthesis of complex thioether fluoroketones [2].
Utilized in medicinal chemistry to incorporate a pentafluoroethyl pharmacophore into iPLA2 inhibitors, leveraging its specific steric bulk and lipophilicity to optimize binding interactions with the enzyme's active site residues [2].
Flammable;Irritant